(3S)-3-Amino-1-chloro-4-methylpentan-2-one
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Overview
Description
(3S)-3-Amino-1-chloro-4-methylpentan-2-one is an organic compound with a unique structure that includes an amino group, a chlorine atom, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-chloro-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with chlorine gas to introduce the chlorine atom, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-1-chloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-1-chloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (3S)-3-Amino-1-chloro-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-1-chloro-4-methylpentan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(3S)-3-Amino-1-bromo-4-methylpentan-2-one: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-Amino-1-chloro-4-ethylpentan-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-Amino-1-chloro-4-methylpentan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51370-20-8 |
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Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3S)-3-amino-1-chloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12ClNO/c1-4(2)6(8)5(9)3-7/h4,6H,3,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
HAEGSORFNQKOQX-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)N |
Canonical SMILES |
CC(C)C(C(=O)CCl)N |
Origin of Product |
United States |
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